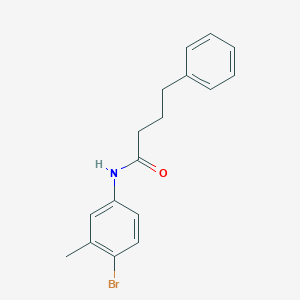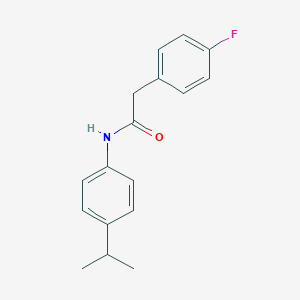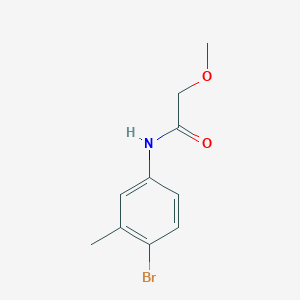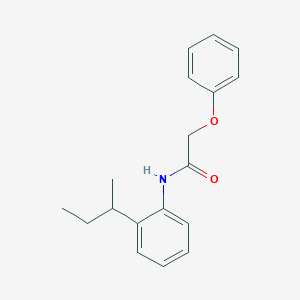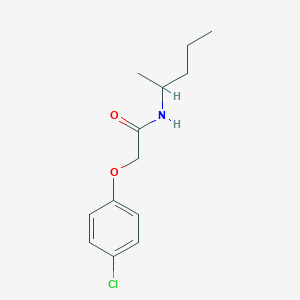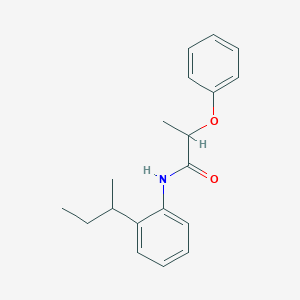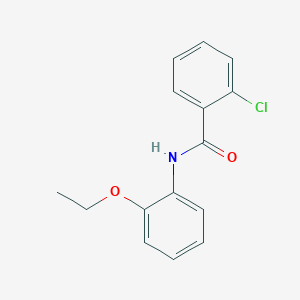
2-chloro-N-(2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-ethoxyphenyl)benzamide, also known as CEIB, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields, including medicine, agriculture, and material science. CEIB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 283.77 g/mol. In
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-ethoxyphenyl)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(2-ethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects. In particular, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis and fever. It has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-ethoxyphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in a range of applications. It is also stable under a range of conditions, making it suitable for long-term storage.
However, 2-chloro-N-(2-ethoxyphenyl)benzamide also has some limitations for use in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous environments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(2-ethoxyphenyl)benzamide. One area of interest is the development of more efficient synthesis methods for 2-chloro-N-(2-ethoxyphenyl)benzamide, which could help to reduce the cost and increase the availability of this compound. Another area of interest is the development of more potent and selective analogues of 2-chloro-N-(2-ethoxyphenyl)benzamide, which could have improved therapeutic properties.
In addition, there is potential for further research on the mechanisms of action of 2-chloro-N-(2-ethoxyphenyl)benzamide, which could help to identify new therapeutic targets and improve our understanding of the biological effects of this compound. Finally, there is potential for further research on the environmental and toxicological effects of 2-chloro-N-(2-ethoxyphenyl)benzamide, particularly in the context of its potential use as a herbicide or insecticide.
Synthesemethoden
The synthesis of 2-chloro-N-(2-ethoxyphenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through an amide formation mechanism, resulting in the formation of 2-chloro-N-(2-ethoxyphenyl)benzamide as a white crystalline solid with a yield of around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields. In medicine, 2-chloro-N-(2-ethoxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.
In agriculture, 2-chloro-N-(2-ethoxyphenyl)benzamide has been studied for its potential use as a herbicide, with research showing that it can inhibit the growth of certain weed species. It has also been found to have potential as an insecticide, with studies showing that it can be effective against certain insect pests.
In material science, 2-chloro-N-(2-ethoxyphenyl)benzamide has been studied for its potential use as a polymer additive, with research showing that it can improve the mechanical properties and thermal stability of polymers.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
2-chloro-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16/h3-10H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
HCVDSRIMWPYNSE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



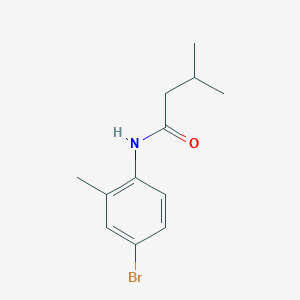
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)

